molecular formula C14H24ClN B3290426 N-octyl-3-metylpyridinium chloride CAS No. 864461-36-9

N-octyl-3-metylpyridinium chloride

Cat. No.: B3290426
CAS No.: 864461-36-9
M. Wt: 241.8 g/mol
InChI Key: JKFPMADPTAYYER-UHFFFAOYSA-M
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Description

N-octyl-3-metylpyridinium chloride is a pyridinium ionic liquid with the molecular formula C14H24ClN and a molecular weight of 241.8 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octyl-3-metylpyridinium chloride typically involves the quaternization of 3-methylpyridine with octyl chloride. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through multiple recrystallization steps to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-octyl-3-metylpyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-octyl-3-metylpyridinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with enzymes and other proteins, inhibiting their activity and affecting cellular processes . The molecular targets and pathways involved include membrane lipids, ion channels, and various enzymes .

Comparison with Similar Compounds

N-octyl-3-metylpyridinium chloride can be compared with other similar compounds, such as:

  • N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide
  • N-octyl-3-metylpyridinium bromide
  • N-octyl-3-metylpyridinium hexafluorophosphate
  • N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide
  • N-octyl-3-metylpyridinium tetrafluoroborate

These compounds share similar structures and properties but differ in their specific anions and functional groups, which can affect their solubility, reactivity, and applications. This compound is unique due to its specific chloride anion, which influences its chemical behavior and interactions .

Properties

IUPAC Name

3-methyl-1-octylpyridin-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N.ClH/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFPMADPTAYYER-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=CC(=C1)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001339573
Record name 3-Methyl-1-octylpyridinium chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864461-36-9
Record name 3-Methyl-1-octylpyridinium chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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